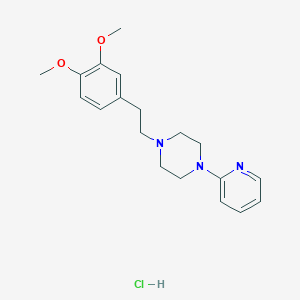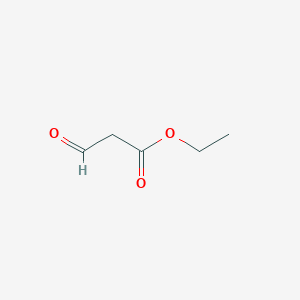
Lisuride maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lisuride maleate is a monoaminergic medication of the ergoline class, primarily used in the treatment of Parkinson’s disease, migraine, and high prolactin levels . It acts as a mixed agonist and antagonist of dopamine, serotonin, and adrenergic receptors . This compound is known for its effectiveness in lowering prolactin levels and preventing migraine attacks .
Biochemical Analysis
Biochemical Properties
Lisuride Maleate interacts with various enzymes, proteins, and other biomolecules. It acts as an agonist at dopamine D2, D3, and D4 receptors, and some serotonin receptors . It may also act as an antagonist at dopamine D1 receptors . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways. It binds to the 5-HT (1A) and 5-HT (2A/2C) receptors, and it is thought to bind to the dopamine receptor and act as a dopamine agonist . This interaction can influence gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is thought to bind to the dopamine receptor and act as a dopamine agonist . It also binds to the 5-HT (1A) and 5-HT (2A/2C) receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in acromegalic patients, the prolactin-lowering effects of this compound become stronger with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with dopamine and serotonin receptors, which are involved in various metabolic pathways .
Transport and Distribution
It is known to bind to various receptors, which could influence its localization or accumulation .
Subcellular Localization
It is known to bind to various receptors, which could influence its localization to specific compartments or organelles .
Preparation Methods
Lisuride maleate is synthesized through a series of chemical reactions starting from iso-lysergic acid. The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Lisuride maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lisuride maleate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying ergoline derivatives . In biology, it is used to investigate the role of dopamine and serotonin receptors in various physiological processes . In medicine, this compound is used to treat Parkinson’s disease, migraine, and hyperprolactinemia . It is also being studied for its potential anti-fibrotic effects in various fibrotic conditions .
Mechanism of Action
Lisuride maleate exerts its effects by binding to dopamine, serotonin, and adrenergic receptors . It acts as an agonist at dopamine D2, D3, and D4 receptors, and as an antagonist at dopamine D1 and D5 receptors . It also binds to serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors . The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological processes .
Comparison with Similar Compounds
Lisuride maleate is similar to other ergoline derivatives such as bromocriptine, pergolide, and cabergoline . this compound is unique in its ability to act as both an agonist and antagonist at various dopamine and serotonin receptors . This dual action makes it particularly effective in treating conditions like Parkinson’s disease and migraine . Unlike pergolide and cabergoline, this compound does not cause fibrotic cardiac valvulopathies, making it a safer option for long-term use .
Properties
CAS No. |
19875-60-6 |
|---|---|
Molecular Formula |
C24H30N4O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,18+;/m0./s1 |
InChI Key |
CVQFAMQDTWVJSV-LQGIQHHOSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
19875-60-6 |
Pictograms |
Acute Toxic |
Related CAS |
18016-80-3 (Parent) 110-16-7 (Parent) |
Synonyms |
Arolac Carbamide, Methylergol Cuvalit Dopergin Dopergine Hydrochloride, Lisuride Hydrogen Maleate, Lysuride Lisuride Lisuride Hydrochloride Lisuride Maleate Lisuride Maleate (1:1) Lisuride Maleate, (8beta)-Isomer Lisuride Mesylate Lisuride Phosphate (1:1) Lisuride, (8alpha)-(+-)-Isomer Lysenyl Lysurid Lysuride Hydrogen Maleate Maleate, Lisuride Mesylate, Lisuride Methylergol Carbamide Revanil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10261.png)
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)


